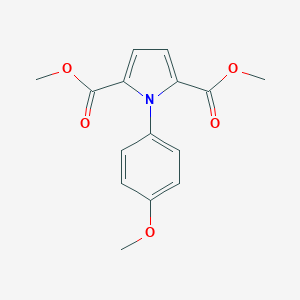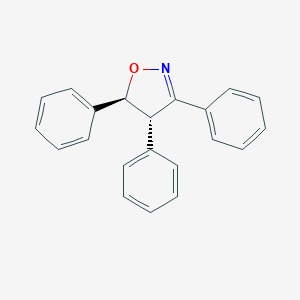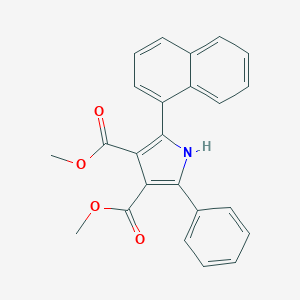
Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with a methoxyphenyl group and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with diethyl oxalate in the presence of ammonium acetate, followed by esterification to yield the dimethyl ester derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrole derivatives with reduced ester groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism by which Dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
- Dimethyl 1-(4-bromophenyl)-1H-pyrrole-2,5-dicarboxylate
- Dimethyl 1-(4-chlorophenyl)-1H-pyrrole-2,5-dicarboxylate
- Dimethyl 1-(4-fluorophenyl)-1H-pyrrole-2,5-dicarboxylate
Uniqueness
Dimethyl 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential biological activities and make it a valuable compound for further research and development .
特性
分子式 |
C15H15NO5 |
|---|---|
分子量 |
289.28g/mol |
IUPAC名 |
dimethyl 1-(4-methoxyphenyl)pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-19-11-6-4-10(5-7-11)16-12(14(17)20-2)8-9-13(16)15(18)21-3/h4-9H,1-3H3 |
InChIキー |
FVNKPCFGUTVHLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C(=O)OC)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)N2C(=CC=C2C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 3-benzhydrylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B375235.png)
![3-[(4-Methylphenyl)sulfonyl]-3-azatricyclo[3.2.1.0~2,4~]octane](/img/structure/B375236.png)

![13-Methyl-25-phenyl-1,25-diazaoctacyclo[11.11.1.13,7.115,19.02,12.014,24.011,27.023,26]heptacosa-3,5,7(27),8,10,15,17,19(26),20,22-decaene](/img/structure/B375241.png)


![Tetramethyl 1,4-diphenyl-7-azabicyclo[2.2.1]heptane-2,3,5,6-tetracarboxylate](/img/structure/B375248.png)
![1,4,7,10-Tetraphenyl-4,10,13-triazatetracyclo[5.5.1.02,6.08,12]tridecane-3,5,9,11-tetrone](/img/structure/B375250.png)

